(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-((2-Methoxyethyl)amino)pyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form a borohydride derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce various boronic acid derivatives.
Scientific Research Applications
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are explored for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer treatment.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to its inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of the 2-methoxyethylamino group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and potentially improve its biological activity compared to other boronic acid derivatives.
Properties
Molecular Formula |
C7H12BN3O3 |
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Molecular Weight |
197.00 g/mol |
IUPAC Name |
[2-(2-methoxyethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c1-14-3-2-9-7-10-4-6(5-11-7)8(12)13/h4-5,12-13H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
MMSPFXCOMVSROI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCOC)(O)O |
Origin of Product |
United States |
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